molecular formula C6H12ClN B6265568 rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans CAS No. 1807891-14-0

rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans

Cat. No. B6265568
CAS RN: 1807891-14-0
M. Wt: 133.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans (RCCP-HCl, trans) is a cyclopropyl amine compound that has been widely studied for its potential applications in the field of scientific research. This compound has been used in laboratory experiments for a variety of purposes, including organic synthesis, drug development, and mechanistic studies.

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic synthesis, the compound has been explored for its potential in enantioselective processes and as a building block for complex molecular structures. For instance, studies have demonstrated its use in the kinetic resolution of certain intermediates, highlighting its significance in producing enantiomerically pure substances, which are crucial for the pharmaceutical industry (Barz, Herdtweck, & Thiel, 1996). Another research avenue involves the synthesis of complex cyclic structures, where this compound serves as a key precursor, showcasing its versatility in organic synthesis (Kozhushkov, Yufit, & Meijere, 2005).

Pharmaceutical Intermediates

The compound's application extends to the synthesis of pharmaceutical intermediates, particularly in the development of antiviral and anticancer agents. Research has shown its utility in creating key chiral intermediates for drugs targeting hepatitis C virus (HCV) (Zhu, Shi, Zhang, & Zheng, 2018). Additionally, its role in precursor-directed biosynthesis has been investigated, providing insights into the synthesis of novel analogues with potential biological activities (Kozhushkov et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans involves the preparation of the starting material followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the formation of the cyclopropane ring and the introduction of the amine group.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Cyclopropylmagnesium bromide", "N,N-dimethylformamide", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Preparation of cyclopropane carboxylic acid by the reaction of ethyl diazoacetate with ethylene", "Step 2: Conversion of cyclopropane carboxylic acid to cyclopropane carboxylic acid chloride using thionyl chloride", "Step 3: Reaction of cyclopropane carboxylic acid chloride with cyclopropylmagnesium bromide to form rac-(1R,2S)-2-cyclopropylcyclopropan-1-ol", "Step 4: Conversion of rac-(1R,2S)-2-cyclopropylcyclopropan-1-ol to rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine using N,N-dimethylformamide and sodium borohydride", "Step 5: Formation of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride by the reaction of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine with hydrochloric acid in ethanol" ] }

CAS RN

1807891-14-0

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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